molecular formula C12H23NO B12315300 [1-(Cyclopentyloxy)cyclohexyl]methanamine

[1-(Cyclopentyloxy)cyclohexyl]methanamine

Cat. No.: B12315300
M. Wt: 197.32 g/mol
InChI Key: NZYPKBQUSDMINS-UHFFFAOYSA-N
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Description

[1-(Cyclopentyloxy)cyclohexyl]methanamine: is an organic compound with the molecular formula C12H23NO It is a derivative of cyclohexylmethanamine, where a cyclopentyloxy group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopentyloxy)cyclohexyl]methanamine typically involves the following steps:

    Formation of Cyclopentyloxycyclohexane: This step involves the reaction of cyclohexanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form cyclopentyloxycyclohexane.

    Amination: The cyclopentyloxycyclohexane is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Cyclopentyloxy)cyclohexyl]methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Cyclopentyloxy)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Cyclopentyloxy)cyclohexyl]methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: A simpler analog without the cyclopentyloxy group.

    Cyclopentyloxycyclohexane: Lacks the methanamine group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the cyclohexyl ring.

Uniqueness

The uniqueness of [1-(Cyclopentyloxy)cyclohexyl]methanamine lies in its combined structural features of both cyclopentyloxy and cyclohexylmethanamine

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(1-cyclopentyloxycyclohexyl)methanamine

InChI

InChI=1S/C12H23NO/c13-10-12(8-4-1-5-9-12)14-11-6-2-3-7-11/h11H,1-10,13H2

InChI Key

NZYPKBQUSDMINS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)OC2CCCC2

Origin of Product

United States

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